N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Description
The compound N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide features a benzoxazepine scaffold fused with a sulfonamide-substituted aromatic ring. The sulfonamide group (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) . Substituents such as the 4-methoxy and 3,5-dimethyl groups on the benzene ring may enhance lipophilicity and modulate binding affinity.
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-5-22-8-9-27-18-7-6-15(12-17(18)20(22)23)21-28(24,25)16-10-13(2)19(26-4)14(3)11-16/h6-7,10-12,21H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBCIRWOMWCVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and promising biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications and underlying mechanisms based on diverse research findings.
Chemical Structure and Properties
The compound features a unique arrangement that includes:
- Tetrahydrobenzo[f][1,4]oxazepine core : This structure is known for its role in various biological activities.
- Sulfonamide group : Enhances pharmacological properties.
- Ethyl substituent : Potentially increases the compound's efficacy.
The molecular formula is with a molecular weight of 358.44 g/mol. The presence of multiple functional groups contributes to its reactivity and biological profile.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities:
-
Anticancer Activity :
- Compounds with oxazepine cores have shown the ability to induce differentiation in acute myeloid leukemia (AML) cells. This is particularly relevant as AML is one of the most aggressive forms of blood cancer .
- A study highlighted that derivatives of oxazepine can modulate immune responses by upregulating CD11b expression in certain cell lines, suggesting potential applications in cancer therapy and immunomodulation .
- Enzyme Inhibition :
- Structure-Activity Relationship (SAR) :
Case Study 1: Differentiation Induction in AML Cells
A study conducted on a series of oxazepine derivatives demonstrated their ability to induce differentiation in AML cells. The compound's mechanism was linked to the activation of specific signaling pathways that promote cell maturation and apoptosis in malignant cells .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 10 | Induces differentiation |
| Compound B | 15 | Modulates immune response |
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of similar compounds on squalene synthase. The results indicated that these compounds could effectively reduce cholesterol levels in vivo, supporting their potential use in treating hyperlipidemia-related conditions .
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| Compound X | 90 | Squalene synthase |
| Compound Y | 45 | Squalene synthase |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound’s structural uniqueness lies in its benzoxazepine core, distinguishing it from other sulfonamide derivatives. Key comparisons include:
- Benzoxazepine vs.
- Sulfonamide vs. Thioamide : The sulfonamide group (-SO₂NH-) in the target compound differs from the thioamide (C=S) in ’s hydrazinecarbothioamides, altering electronic properties and hydrogen-bonding capacity .
Spectral and Physicochemical Properties
- The target compound’s IR spectrum would likely feature strong SO₂ and C-O (methoxy) bands.
- NMR :
- The 4-methoxy and 3,5-dimethyl groups on the benzene ring would produce distinct singlet peaks in ¹H-NMR (δ 3.8–4.0 ppm for OCH₃; δ 2.2–2.5 ppm for CH₃) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
